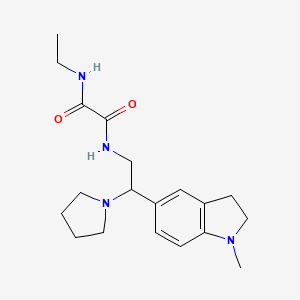

![molecular formula C8H15NO B2894347 octahydro-2H-pyrano[3,2-c]pyridine CAS No. 71671-81-3](/img/structure/B2894347.png)

octahydro-2H-pyrano[3,2-c]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

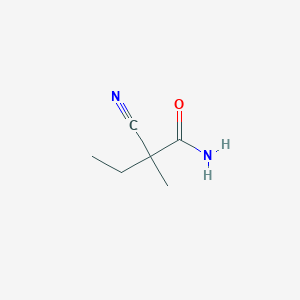

Octahydro-2H-pyrano[3,2-c]pyridine is a chemical compound with the molecular formula C8H15NO . It has an average mass of 141.211 Da and a monoisotopic mass of 141.115356 Da .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the cleavage of a terminal 1,2-diol and acid-catalyzed epoxide opening cyclization . Another method involves the annulation of the pyran ring onto the arylpiperidin-3-ones .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO/c1-2-7-6-9-4-3-8(7)10-5-1/h7-9H,1-6H2 . The compound has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 0 freely rotating bonds .Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 221.7±33.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 45.8±3.0 kJ/mol and a flash point of 82.5±14.8 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Structure

Synthesis and Antinociceptive Activity : A series of novel trans-3-(octahydro-2H-pyrano[2,3-c]pyridin-4a-yl)phenols and related compounds were synthesized, with a focus on their antinociceptive activity and opioid receptor profiles. The structural variants of these compounds were obtained through strategic substitutions in the pyran ring and alternative N-groups (Bays et al., 1989).

Conformational Studies of Lactone Fused Derivatives : Research on the conformational aspects of various lactone fused perhydroisoxazolo[2,3-a]pyridines, including octahydro-2H-pyrano[3,2-c]pyridine derivatives, revealed distinct ring conformations and the effects of different-sized lactone rings (Alvarez-Larena et al., 1995).

Spiro Pyrano[2,3-d]thiazolo[3,2-a]pyrimidine Synthesis : The development of spiro pyrano[2,3-d]thiazolo[3,2-a]pyrimidine derivatives involved 1,3-dipolar cycloaddition of azomethine ylide, providing insights into novel synthetic pathways and structural characterizations (Ling et al., 2013).

Synthesis of Octahydropyrano[2,3-d]Pyrimidine Derivatives : The preparation of N1-substituted octahydro-1H-pyrano[2,3-d]pyrimidine derivatives via a domino 1,3-dipolar cycloaddition/ring-opening/dethionation process highlighted the versatility of the pyrano[2,3-d]pyrimidine scaffold (Zeng et al., 2018).

Medicinal and Pharmaceutical Applications

- CCR5 Antagonists for HIV-1 Inhibition : Octahydro-1H-pyrrolo[3,2-c]pyridine derivatives were synthesized as CCR5 antagonists, exhibiting significant anti-HIV-1 activities. These compounds provide an insight into the potential medicinal applications of this compound derivatives (Wang et al., 2017).

Advanced Synthetic Methods and Applications

Microwave-Assisted Synthesis : An efficient, microwave-assisted synthetic method for 1,6-naphthyridines and pyrano[3,2-c]pyridines demonstrated the potential for rapid and selective construction of complex molecular structures (Han et al., 2009).

Hybrid Catalysts in Synthesis : The application of hybrid catalysts in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds was extensively reviewed, showcasing the importance of these catalysts in developing medically significant molecules (Parmar et al., 2023).

Safety and Hazards

Eigenschaften

IUPAC Name |

3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[3,2-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-7-6-9-4-3-8(7)10-5-1/h7-9H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUHVUAMDYNYRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCCC2OC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

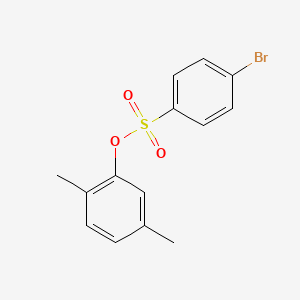

![2-[(4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2894265.png)

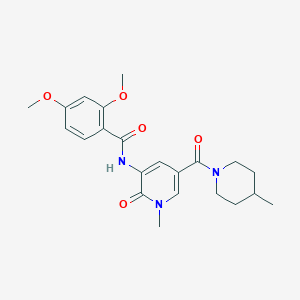

![N-(4-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl}acetamide](/img/structure/B2894266.png)

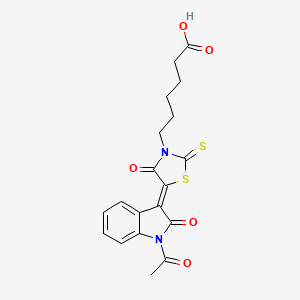

![tert-Butyl 4-[3-(3-chlorophenyl)ureido]piperidine-1-carboxylate](/img/structure/B2894269.png)

![1-Spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2894270.png)

![Ethyl 4-[(4-fluorophenyl)methoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2894279.png)

![5-[(Cyclopent-3-en-1-yl)methoxy]-3-methyl-1,2,4-thiadiazole](/img/structure/B2894280.png)

![Butyl 4-[[(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2894281.png)

![2-Methyl-1-oxo-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-2-yl acetate](/img/structure/B2894282.png)

![4,7-Dimethyl-2-(2-oxopropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2894284.png)